

Hsd17B13-IN-88 solubility and preparation for experiments

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Compound of Interest

Compound Name: Hsd17B13-IN-88

Cat. No.: B15138227

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Application Notes and Protocols: Hsd17B13-IN-88

Topic: **Hsd17B13-IN-88** Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific compound designated "**Hsd17B13-IN-88**" is limited. The following application notes and protocols have been generated based on data from well-characterized and structurally related 17 β -Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, such as HSD17B13-IN-8, and are intended to serve as a representative guide. Researchers should validate these parameters for their specific compound.

Introduction

17 β -Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[1][2] Hsd17B13 inhibitors are valuable chemical probes for studying the enzyme's role in liver pathophysiology. This document provides detailed protocols for the solubilization and preparation of Hsd17B13 inhibitors for in vitro experiments, using Hsd17B13-IN-8 as a representative example.

Physicochemical and Inhibitory Properties

The following table summarizes the properties of the representative inhibitor, Hsd17B13-IN-8.

Property	Value
Molecular Formula	C ₂₁ H ₁₉ ClN ₂ O ₄ S
Molecular Weight	430.90 g/mol
CAS Number	2758802-02-5
Appearance	Off-white to light yellow solid
IC ₅₀ (Estradiol)	<0.1 µM
IC ₅₀ (LTB3)	<1 µM

Data sourced from MedchemExpress.[3]

Solubility Data

The solubility of Hsd17B13 inhibitors can vary, but they are generally soluble in organic solvents like DMSO. It is crucial to use anhydrous DMSO as some compounds are hygroscopic.

Solvent	Concentration	Notes	Reference
DMSO	100 mg/mL (232.07 mM)	Requires sonication to fully dissolve. Use of freshly opened, anhydrous DMSO is recommended.	

Experimental Protocols

Protocol 1: Preparation of Stock Solution (100 mM in DMSO)

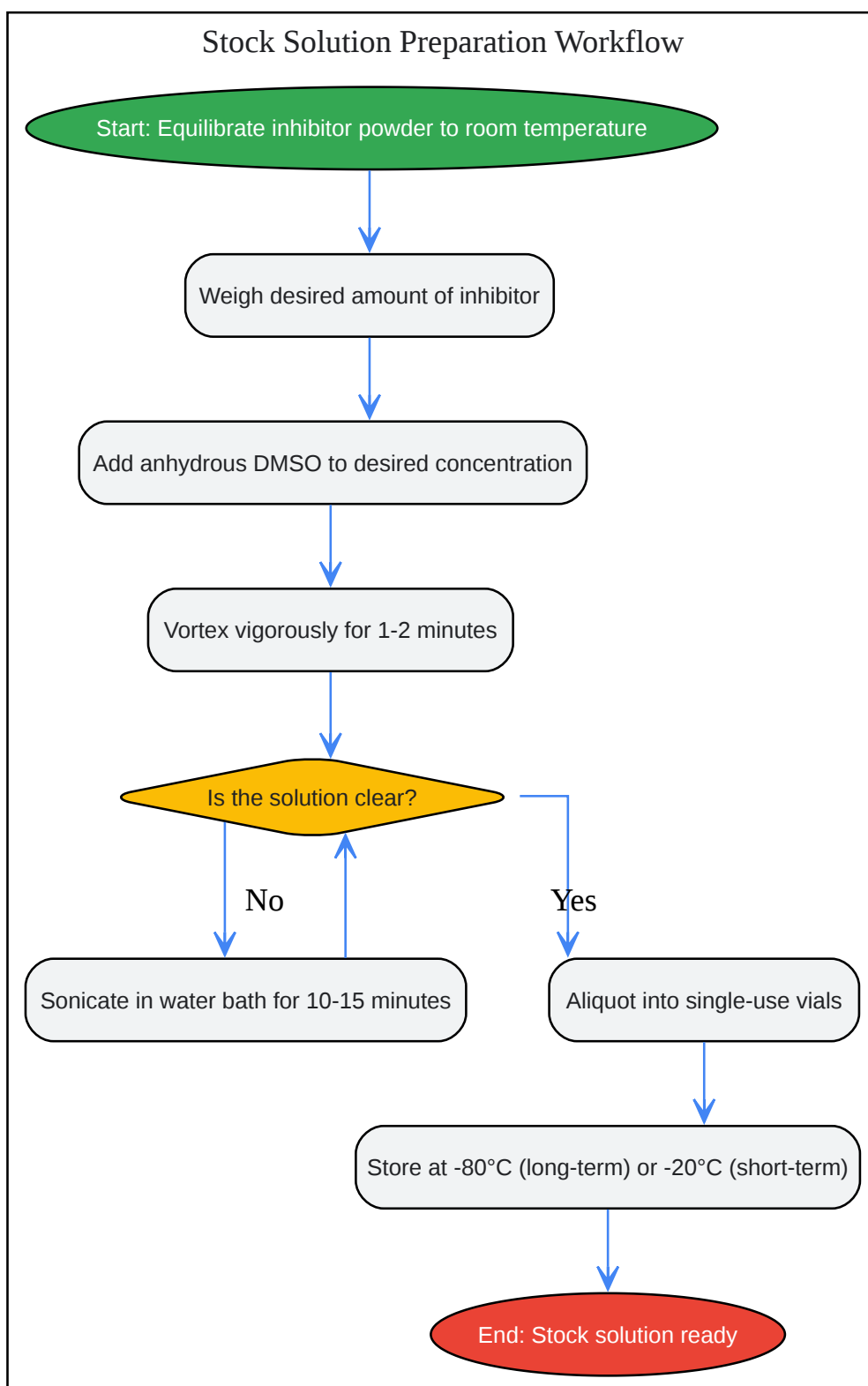
This protocol describes the preparation of a high-concentration stock solution of a representative Hsd17B13 inhibitor.

Materials:

- Hsd17B13 inhibitor powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (water bath)

Procedure:

- **Equilibration:** Allow the vial of the inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
- **Weighing:** In a chemical fume hood, accurately weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to achieve a 100 mM stock concentration. For example, to prepare a 100 mM stock solution from 1 mg of Hsd17B13-IN-8 (MW: 430.90), add 23.21 μ L of DMSO.
- **Dissolution:**
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes until the solution is clear.
- **Storage:**
 - For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C.
 - For short-term storage (up to 1 month), store at -20°C.
 - Avoid repeated freeze-thaw cycles.



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Caption: Workflow for preparing Hsd17B13 inhibitor stock solution.

Protocol 2: In Vitro HSD17B13 Enzymatic Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against purified HSD17B13 enzyme. The assay measures the production of NADH, a product of the enzymatic reaction, which can be detected via luminescence.

Materials:

- Purified recombinant HSD17B13 protein
- Hsd17B13 inhibitor stock solution (from Protocol 1)
- Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
- Substrate (e.g., β -estradiol)
- Cofactor (NAD^+)
- NADH detection reagent
- 384-well assay plates
- Plate reader capable of measuring luminescence

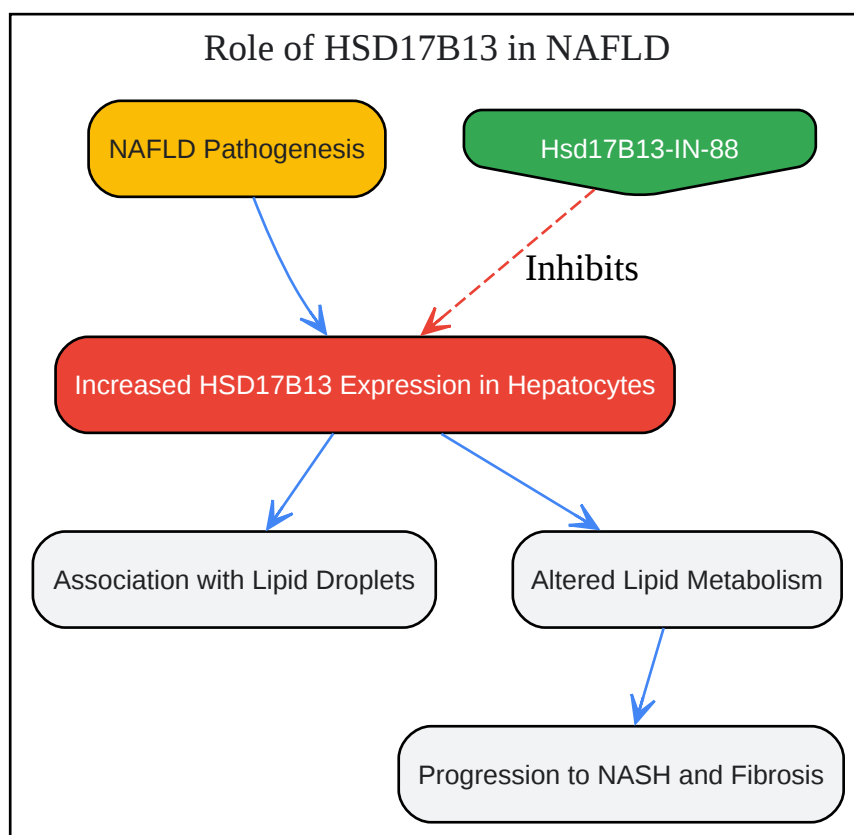
Procedure:

- **Reagent Preparation:** Prepare assay buffer, substrate solution, and NAD^+ solution at the desired concentrations.
- **Inhibitor Dilution:** Prepare a serial dilution of the Hsd17B13 inhibitor in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically $\leq 1\%$) to avoid solvent effects.
- **Assay Reaction:** a. To each well of a 384-well plate, add the diluted inhibitor or a vehicle control (assay buffer with the same final DMSO concentration). b. Add the HSD17B13 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β -estradiol) and NAD^+ .

- Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
- Detection: Stop the reaction and measure NADH production by adding the NADH detection reagent according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HSD17B13 in NAFLD Pathogenesis

HSD17B13 is a lipid droplet-associated protein in hepatocytes. In NAFLD, its expression is upregulated. The enzyme is involved in lipid metabolism, and its inhibition is a therapeutic strategy to prevent the progression of liver disease.



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